molecular formula C11H18N2O2 B1491431 (1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol CAS No. 1248983-53-0

(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol

Cat. No. B1491431
CAS RN: 1248983-53-0
M. Wt: 210.27 g/mol
InChI Key: BWNYYBHGYRVCOD-UHFFFAOYSA-N
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Description

(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol, also known as DMIPM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrrolidin-3-ylmethanol, a compound known for its ability to act as a chiral auxiliary in organic synthesis and to serve as a building block for the synthesis of other compounds. DMIPM has been studied for its potential to be used in a variety of scientific research applications, and has been found to have biochemical and physiological effects that make it a promising tool for laboratory experiments.

Scientific Research Applications

Food Additives

This compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for its safety as a food additive . The committee prepares detailed monographs on food additives which include information on chemical properties, manufacturing processes, analytical methods, and biological data.

Chemical Research

The compound is available for purchase from chemical suppliers like Sigma-Aldrich . It’s used in chemical research, particularly in the synthesis of other complex molecules. However, the specific details of its use in research are not provided .

Crystal Structure and DFT Study

There has been a study on the synthesis, crystal structure, and Density Functional Theory (DFT) of a compound that includes the (3,5-Dimethylisoxazol-4-yl)methyl group . This suggests that “(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol” could also be studied in a similar manner.

Pharmacological Research

Compounds containing the (3,5-Dimethylisoxazol-4-yl)methyl group have been synthesized and evaluated for their inhibitory effects on BRD4, a protein believed to play a key role in cancer progression . This suggests potential applications of “(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol” in pharmacological research, particularly in the development of new anticancer drugs.

properties

IUPAC Name

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-8-11(9(2)15-12-8)6-13-4-3-10(5-13)7-14/h10,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNYYBHGYRVCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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